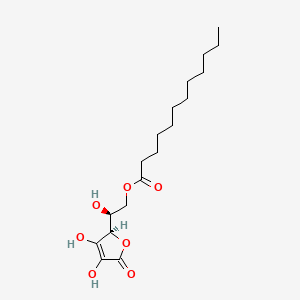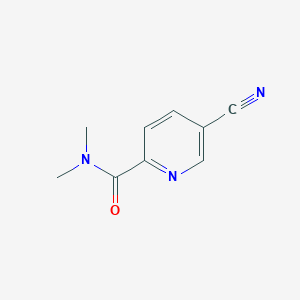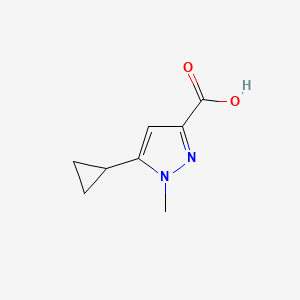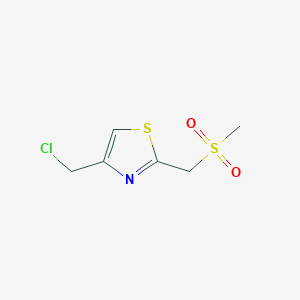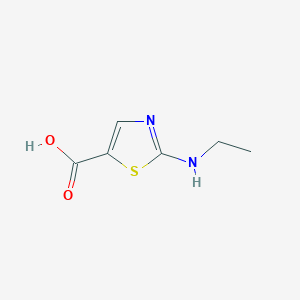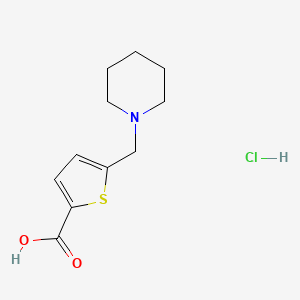
5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride, also known as PTCA hydrochloride, is an organic compound that is widely studied due to its potential applications in various fields of research and industry. It has a CAS Number of 893741-64-5 and a molecular weight of 261.77 g/mol.
Molecular Structure Analysis
The IUPAC name of this compound is 5-(1-piperidinylmethyl)-2-thiophenecarboxylic acid . Its InChI code is 1S/C11H15NO2S/c13-11(14)10-5-4-9(15-10)8-12-6-2-1-3-7-12/h4-5H,1-3,6-8H2,(H,13,14) .It is stored at room temperature . The compound’s molecular formula is C11H16ClNO2S .
Applications De Recherche Scientifique
Corrosion Inhibition : Piperine derivatives, including compounds with piperidine components, have been investigated for their potential as green corrosion inhibitors on iron surfaces. Theoretical studies using DFT and Monte Carlo dynamics suggest that these derivatives can form complexes with iron, potentially leading to high corrosion inhibition efficiency. This highlights the application of piperidine derivatives in materials science, particularly in protecting metal surfaces from corrosion (Belghiti et al., 2018).
Molecular Structure Analysis : Studies on piperidine derivatives, including those involving thiophene, have explored their crystal and molecular structures through techniques like X-ray diffraction. These investigations provide foundational knowledge on molecular interactions, stability, and potential binding modes, which are crucial for drug design and materials science (Vrabel et al., 2014).
Kinetic Studies : Research on the kinetics of nucleophilic substitution reactions involving thiophene derivatives and piperidine in ethanol offers insights into the influence of substituents on reaction rates. Such studies are vital for understanding reaction mechanisms and optimizing synthetic routes in organic chemistry (Dell'erba & Spinelli, 1965).
Anti-Corrosion Performance : The anti-corrosion efficiency of 8-hydroxyquinoline derivatives, including those with a piperidin-1-ylmethyl group, has been assessed for mild steel in acidic media. These studies combine gravimetric, electrochemical techniques, DFT, and molecular dynamics simulations to evaluate the compounds' protective capabilities, shedding light on their practical applications in corrosion protection (Douche et al., 2020).
Propriétés
IUPAC Name |
5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.ClH/c13-11(14)10-5-4-9(15-10)8-12-6-2-1-3-7-12;/h4-5H,1-3,6-8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFMWUJDRISCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(S2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



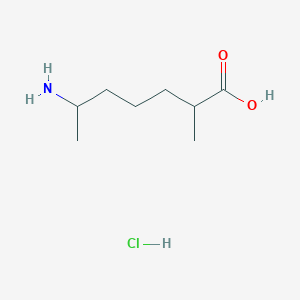
![3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea](/img/structure/B1526097.png)
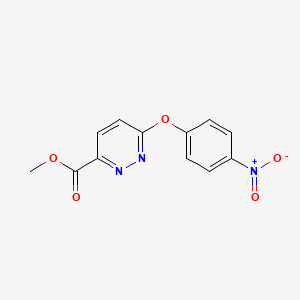

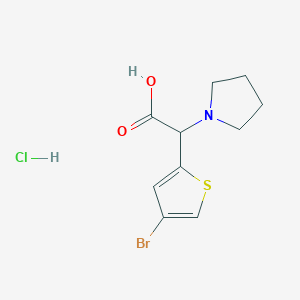
![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1526104.png)
